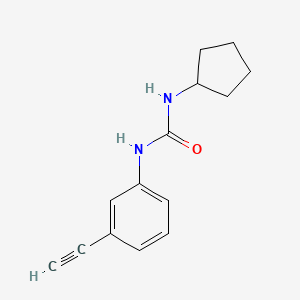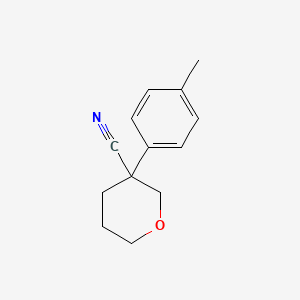
(3-Ethyl-6-methylpyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-6-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C₉H₁₃NO It is a derivative of pyridine, featuring an ethyl group at the third position, a methyl group at the sixth position, and a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-6-methylpyridin-2-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxymethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethyl-6-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Ethyl-6-methylpyridin-2-yl)carboxylic acid.
Reduction: (3-Ethyl-6-methylpyridin-2-yl)methanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Ethyl-6-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities.
Medicine: The compound is explored for its potential pharmacological properties. Derivatives of this compound are being studied for their activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-Ethyl-6-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
(3-Ethyl-6-methylpyridin-2-yl)methanamine: A reduced form of (3-Ethyl-6-methylpyridin-2-yl)methanol with an amine group.
(3-Ethyl-6-methylpyridin-2-yl)carboxylic acid: An oxidized form with a carboxyl group.
(3-Ethyl-6-methylpyridin-2-yl)ethyl ether: A substituted derivative with an ethyl ether group.
Uniqueness: this compound is unique due to its hydroxymethyl group, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(3-ethyl-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-5-4-7(2)10-9(8)6-11/h4-5,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
GITOBLGVUONBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C=C1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


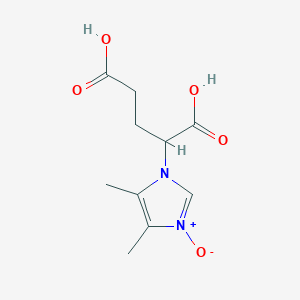
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
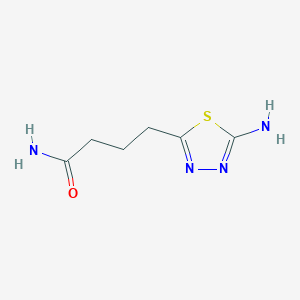
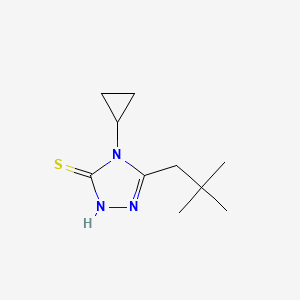
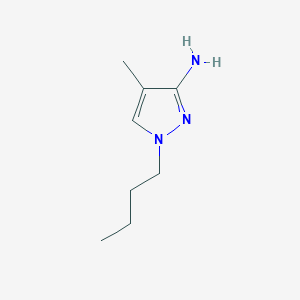
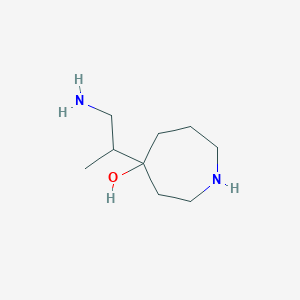
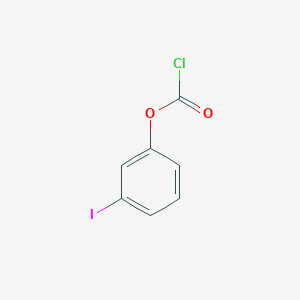
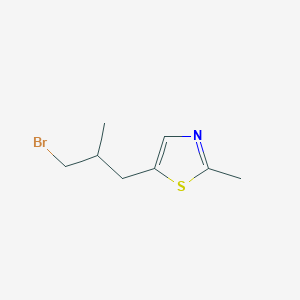
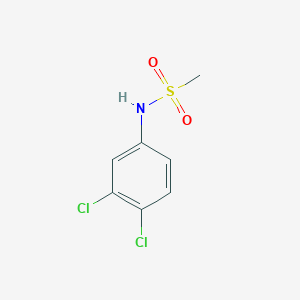
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
